Cas no 944805-22-5 (5-Bromo-4-fluoro-2-nitrophenol)

5-Bromo-4-fluoro-2-nitrophenol is a halogenated nitrophenol derivative with applications in organic synthesis and pharmaceutical research. Its distinct substitution pattern, featuring bromo, fluoro, and nitro functional groups, makes it a valuable intermediate for constructing complex aromatic compounds. The presence of both electron-withdrawing and halogen substituents enhances its reactivity in nucleophilic aromatic substitution and coupling reactions. This compound is particularly useful in the development of agrochemicals, dyes, and bioactive molecules due to its structural versatility. High purity grades are available to ensure consistent performance in synthetic workflows. Proper handling is advised due to its potential reactivity and sensitivity to light or moisture.
5-Bromo-4-fluoro-2-nitrophenol structure
944805-22-5 structure
商品名:5-Bromo-4-fluoro-2-nitrophenol
CAS番号:944805-22-5
MF:C6H3BrFNO3
メガワット:235.995324373245
MDL:MFCD27664887
CID:3032332
PubChem ID:57634114

5-Bromo-4-fluoro-2-nitrophenol 化学的及び物理的性質

名前と識別子

    • 5-Bromo-4-fluoro-2-nitrophenol
    • Phenol, 5-bromo-4-fluoro-2-nitro-
    • SY278189
    • 5-Bromo-4-fluoro-2-nitrophenol (ACI)
    • CS-0102234
    • AKOS037651986
    • RYSFWISANLBRRZ-UHFFFAOYSA-N
    • SCHEMBL4297784
    • MFCD27664887
    • 944805-22-5
    • EN300-3186328
    • DB-206926
    • MDL: MFCD27664887
    • インチ: 1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
    • InChIKey: RYSFWISANLBRRZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC(=C(C=1)O)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 234.92803g/mol
  • どういたいしつりょう: 234.92803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-Bromo-4-fluoro-2-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1054472-5g
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 95%
5g
$250 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172874-1g
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 97%
1g
¥1340.00 2024-04-24
eNovation Chemicals LLC
Y1191164-5g
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 95%
5g
$240 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172874-10g
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 97%
10g
¥5320.00 2024-04-24
TRC
B831478-100mg
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5
100mg
$ 115.00 2022-06-06
eNovation Chemicals LLC
Y1054472-10g
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 95%
10g
$1005 2023-05-17
Alichem
A013021777-250mg
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 97%
250mg
$475.20 2023-08-31
eNovation Chemicals LLC
Y1191164-0.25g
5-Bromo-4-fluoro-2-nitrophenol
944805-22-5 95%
0.25g
$105 2023-09-01
Enamine
EN300-3186328-10.0g
5-bromo-4-fluoro-2-nitrophenol
944805-22-5 95%
10g
$850.0 2023-05-30
Enamine
EN300-3186328-0.5g
5-bromo-4-fluoro-2-nitrophenol
944805-22-5 95%
0.5g
$140.0 2023-09-05

5-Bromo-4-fluoro-2-nitrophenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  rt; 8 h, 0 - 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Method for preparation of 2-nitro-4,5-dihalophenol and 2-amino-4,5-dihalophenol and their salts
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium cyanide Solvents: Dimethylformamide ;  3.5 h, 70 °C
リファレンス
Preparation of benzoxazolinone compounds with selective activity in voltage-gated sodium channels
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Cesium carbonate Solvents: Dimethylformamide ;  3.5 h, 70 °C
リファレンス
Benzoxazolinone aryl sulfonamides as potent, selective Nav1.7 inhibitors with in vivo efficacy in a preclinical pain model
Pero, Joseph E.; Rossi, Michael A.; Lehman, Hannah D. G. F.; Kelly, Michael J. III; Mulhearn, James J.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2683-2688

5-Bromo-4-fluoro-2-nitrophenol Raw materials

5-Bromo-4-fluoro-2-nitrophenol Preparation Products

5-Bromo-4-fluoro-2-nitrophenol 関連文献

5-Bromo-4-fluoro-2-nitrophenolに関する追加情報

5-Bromo-4-fluoro-2-nitrophenol: A Comprehensive Overview

5-Bromo-4-fluoro-2-nitrophenol, also known by its CAS number 944805-22-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical properties and potential uses in drug development, environmental chemistry, and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and applications of 5-Bromo-4-fluoro-2-nitrophenol, while incorporating the latest research findings to provide a comprehensive understanding of this compound.

The molecular structure of 5-Bromo-4-fluoro-2-nitrophenol is characterized by a phenolic ring with three substituents: a bromine atom at position 5, a fluorine atom at position 4, and a nitro group at position 2. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly reactive under certain conditions. Recent studies have highlighted the importance of such substitution patterns in determining the compound's reactivity and selectivity in various chemical reactions. For instance, the presence of electron-withdrawing groups like nitro and halogens can significantly influence the molecule's ability to undergo nucleophilic aromatic substitution or other redox reactions.

The synthesis of 5-Bromo-4-fluoro-2-nitrophenol typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the nitration of a bromofluorophenol derivative, followed by purification steps such as column chromatography or recrystallization. Researchers have recently explored alternative synthetic routes that utilize microwave-assisted synthesis or continuous-flow reactors to enhance efficiency and reduce reaction times. These advancements not only improve the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.

The biological activity of 5-Bromo-4-fluoro-2-nitrophenol has been a focal point of recent investigations, particularly in the context of its potential as an antimicrobial agent or anticancer drug. Studies conducted in vitro have demonstrated that this compound exhibits potent inhibitory effects against various bacterial and fungal strains, suggesting its potential application in developing new antibiotics. Additionally, preliminary findings from cancer cell line assays indicate that 5-Bromo-4-fluoro-2-nitrophenol may selectively target cancer cells while sparing healthy cells, which is a critical attribute for anticancer therapeutics.

In environmental chemistry, 5-Bromo-4-fluoro-2-nitrophenol has been studied for its role as an intermediate in the degradation pathways of certain pollutants. Its ability to undergo hydrolysis under specific pH conditions makes it a valuable model compound for understanding the fate of similar aromatic compounds in natural water systems. Furthermore, recent research has explored its use as a precursor in the synthesis of advanced materials such as conductive polymers or metalloorganic frameworks (MOFs), where its functional groups can serve as binding sites for metal ions or act as electron-deficient platforms for π-conjugation.

The applications of 5-Bromo-4-fluoro-2-nitrophenol extend beyond traditional chemistry into emerging fields such as nanotechnology and green chemistry. For example, its use as a building block in the construction of nanostructured materials has shown promise in enhancing catalytic efficiency for industrial processes. Moreover, its role in developing eco-friendly chemical processes aligns with global efforts to reduce environmental impact while maintaining high productivity standards.

In conclusion, 5-Bromo-4-fluoro-2-nitrophenol, with its CAS number 944805-22-5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and related fields.

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Amadis Chemical Company Limited
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